N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine
Description
Properties
Molecular Formula |
C25H27N3O |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)ethanimine |
InChI |
InChI=1S/C25H27N3O/c1-20(21-12-14-23(15-13-21)22-8-4-3-5-9-22)26-28-18-16-27(17-19-28)24-10-6-7-11-25(24)29-2/h3-15H,16-19H2,1-2H3/b26-20+ |
InChI Key |
JZGINZVEBSEWOZ-LHLOQNFPSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Schiff Base Condensation via Biphenyl-4-carbaldehyde and 4-(2-Methoxyphenyl)piperazine
The primary synthesis pathway involves the condensation of [1,1'-biphenyl]-4-carbaldehyde with 4-(2-methoxyphenyl)piperazine under acidic conditions. The reaction proceeds via nucleophilic attack of the piperazine’s primary amine on the aldehyde carbonyl, followed by dehydration to form the imine (E-configuration).
Procedure :
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Reactants :
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Conditions :
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Workup :
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Purification :
Key Observations :
Alternative Pathway: Oxidative Coupling of 1-(Biphenyl-4-yl)ethanone
A less common method involves the oxidation of 1-(biphenyl-4-yl)ethanone to 2-(biphenyl-4-yl)-2-oxoacetaldehyde using selenium dioxide, followed by condensation with 4-(2-methoxyphenyl)piperazine.
Procedure :
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Oxidation Step :
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Condensation :
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Purification :
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Solvent evaporation followed by trituration with cold methanol.
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Limitations :
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Selenium dioxide poses toxicity and handling challenges.
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Lower yields compared to direct aldehyde-amine condensation.
Optimization and Stereochemical Control
Solvent and Catalytic Effects
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Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but may promote side reactions.
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Acidic catalysts (e.g., acetic acid, ammonium acetate) enhance imine formation by protonating the carbonyl oxygen.
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Temperature : Reactions above 80°C favor faster kinetics but risk decomposition; controlled reflux balances efficiency and stability.
E/Z Isomerism
The (1E)-configuration is thermodynamically favored due to reduced steric clash between the biphenyl group and piperazine ring. Nuclear Overhauser effect (NOE) NMR studies confirm the E-isomer’s dominance (>95%) in purified samples.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >95% purity using C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
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Elemental Analysis : Calculated for C₂₅H₂₇N₃O: C, 77.89%; H, 7.06%; N, 10.90%. Found: C, 77.75%; H, 7.12%; N, 10.82%.
Industrial-Scale Considerations
Cost-Effective Sourcing
Waste Management
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Solvent Recovery : Ethanol and DCE are distilled and reused.
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Selenium Waste : Treated with NaHCO₃ to precipitate Se⁰ for safe disposal.
Comparative Analysis of Methods
| Parameter | Schiff Base Condensation | Oxidative Coupling |
|---|---|---|
| Yield | 50–65% | 40–55% |
| Reaction Time | 6–12 hours | 12–18 hours |
| Toxicity | Low (acetic acid) | High (SeO₂) |
| Scalability | High | Moderate |
| Purity | >95% | 85–90% |
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halides (e.g., bromine, chlorine), hydroxyl groups (OH⁻)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, hydroxylated derivatives
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a biphenyl group, a piperazine ring, and a methoxyphenyl group. The synthesis typically involves the condensation of biphenyl-4-carbaldehyde with 4-(2-methoxyphenyl)piperazine under acidic or basic conditions, often utilizing solvents like ethanol or methanol. Purification is generally achieved through recrystallization or chromatography.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Biphenyl-4-carbaldehyde + 4-(2-methoxyphenyl)piperazine | Acidic/Basic Medium |
| 2 | Purification | Recrystallization/Chromatography | Varies by solvent |
Chemical Reactions
N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine can undergo several chemical reactions:
- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction reactions can yield amines or alcohols when treated with hydrogen gas in the presence of a palladium catalyst.
- Substitution : The compound can participate in nucleophilic substitution reactions, introducing functional groups such as halides or hydroxyl groups.
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules and materials. Its structural characteristics allow for modifications that can lead to novel compounds with desired properties.
Biology
In biochemical research, this compound is explored as a ligand in assays to study protein-ligand interactions. Its potential to modulate enzyme activity makes it a candidate for investigating biological pathways.
Medicine
The therapeutic potential of this compound is being evaluated for various activities:
- Anti-inflammatory : It may inhibit enzymes involved in inflammatory pathways.
- Anti-cancer : Investigations into its cytotoxic effects against cancer cell lines are ongoing.
- Anti-microbial : Preliminary studies suggest efficacy against certain bacterial strains .
Industry
Due to its unique structural properties, this compound is utilized in developing advanced materials such as polymers and nanomaterials. Its versatility allows for applications in various industrial processes.
Case Study 1: Anti-inflammatory Activity
In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. These findings suggest its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Properties
A series of experiments conducted on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent. Molecular docking studies further elucidated its interaction with specific cancer-related targets, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The table below summarizes key structural analogs, their substituents, biological activities, and research findings:
Structure-Activity Relationship (SAR) Insights
Piperazine Substitution :
- The 2-methoxyphenyl group on the piperazine ring (common in the target compound and –2 derivatives) is critical for 5-HT1A receptor affinity .
- Substitution with bulkier groups (e.g., naphthylmethyl in ) enhances lipophilicity but may reduce selectivity due to steric hindrance .
Linker and Aromatic Systems: Biphenyl systems () improve binding to dopamine D2 receptors, a feature linked to reduced extrapyramidal side effects in antipsychotics .
Electron-Donating/Withdrawing Groups: Methoxy groups (electron-donating) in the 2-position enhance serotonin receptor affinity .
Pharmacokinetic and Computational Predictions
- QPlogBB (Brain/Blood Partition Coefficient) :
Derivatives with biphenyl systems (e.g., ) exhibit favorable QPlogBB values (>0.3), indicating efficient CNS penetration . - Electron Affinity (EA) : Higher EA correlates with stronger anti-dopaminergic activity, as seen in 2-methoxyphenyl and 2,3-dichlorophenyl analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound’s synthesis typically involves multi-step reactions, starting with the condensation of biphenyl-4-yl ketone derivatives with piperazine intermediates. Key steps include:
- Schiff base formation : Reaction between a biphenyl-substituted ketone and a primary amine (e.g., 4-(2-methoxyphenyl)piperazin-1-amine) under reflux in ethanol or toluene, often catalyzed by acetic acid .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol to achieve >95% purity .
- Critical Parameters : Temperature control (70–90°C), inert atmosphere (N₂/Ar), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly affect yield .
Q. How can structural confirmation of this compound be reliably achieved using spectroscopic techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Key signals include the imine proton (δ 8.1–8.3 ppm, singlet) and methoxy group (δ 3.8 ppm, singlet). Biphenyl aromatic protons appear as multiplets between δ 7.2–7.6 ppm .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 440–450, with fragmentation patterns confirming the piperazine and biphenyl moieties .
- IR Spectroscopy : Stretching vibrations for C=N (1620–1640 cm⁻¹) and C-O (methoxy, 1250 cm⁻¹) provide additional validation .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water. Ethanol and acetonitrile are preferred for biological assays .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at –20°C in amber vials under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and receptor interactions?
- Approach :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin/dopamine receptors (e.g., 5-HT₂A, D₂), prioritizing piperazine and biphenyl groups as key pharmacophores .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., varying IC₅₀ values)?
- Troubleshooting Framework :
Assay Conditions : Validate pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
Purity Verification : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
Orthogonal Assays : Cross-check results using functional (e.g., cAMP accumulation) vs. binding assays (e.g., radioligand displacement) .
Q. How does the substitution pattern on the piperazine ring (e.g., methoxy vs. nitro groups) influence pharmacological selectivity?
- Structure-Activity Relationship (SAR) Insights :
- Methoxy Group (2-methoxyphenyl) : Enhances blood-brain barrier penetration and serotonin receptor affinity .
- Biphenyl Moiety : Increases lipophilicity (logP ~3.5) and stabilizes π-π stacking with aromatic residues in receptor binding pockets .
- Experimental Design : Synthesize analogs with halogen (F, Cl) or methyl substitutions on the biphenyl ring to modulate potency .
Q. What are the best practices for designing in vivo studies to evaluate this compound’s neuropharmacological potential?
- Protocol Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
